Dual 5α-Reductase Inhibition: Dutasteride Exhibits 60-Fold Greater Potency Against Type 1 Isoenzyme Compared to Finasteride
Dutasteride demonstrates potent dual inhibition of both type 1 and type 2 5α-reductase (5AR), a key differentiator from finasteride. In vitro, dutasteride inhibits type 1 5AR with an IC50 of 6 nM and type 2 5AR with an IC50 of 7 nM. In contrast, finasteride is a selective inhibitor of type 2 5AR with negligible activity against type 1 . Quantitatively, dutasteride is 60-fold more potent than finasteride in its initial inhibition of type 1 5AR and inactivates the enzyme approximately 5 times faster .
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) and inactivation kinetics |
|---|---|
| Target Compound Data | IC50 Type 1: 6 nM; IC50 Type 2: 7 nM; Relative inactivation rate vs. finasteride: ~5-fold faster |
| Comparator Or Baseline | Finasteride: IC50 Type 1: >1000 nM (negligible inhibition); IC50 Type 2: ~10 nM; Relative inactivation rate: baseline (1x) |
| Quantified Difference | 60-fold greater initial potency against Type 1 5AR; ~5-fold faster enzyme inactivation rate |
| Conditions | In vitro enzyme assays using recombinant human 5α-reductase isoenzymes |
Why This Matters
This dual inhibition profile is critical for researchers studying maximal DHT suppression or investigating the distinct roles of type 1 and type 2 5AR in androgen-dependent tissues, as finasteride cannot substitute for dutasteride in these contexts.
